molecular formula C15H21NO4 B1607793 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid CAS No. 336185-23-0

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid

Cat. No.: B1607793
CAS No.: 336185-23-0
M. Wt: 279.33 g/mol
InChI Key: CPQONAPPQKFDJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, are known to exert their effects by binding to various receptors and enzymes, modulating their activity . This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be compared with other similar isoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and chemical properties.

Properties

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-19-13-7-10-5-6-16-12(9-15(17)18)11(10)8-14(13)20-4-2/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQONAPPQKFDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369974
Record name (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336185-23-0
Record name (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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